4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
Description
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- (CAS 32865-88-6) is a silylated pyrimidine derivative characterized by the presence of two trimethylsilyl (TMS) groups: one at the N4-amino position and another at the O2-hydroxy position of the pyrimidine ring. The 5-methyl substituent distinguishes it from simpler silylated pyrimidines. Its molecular formula is C₁₁H₂₃N₃OSi₂ with an average mass of 269.497 g/mol and a monoisotopic mass of 269.137965 g/mol .
Its retention indices (RI) in gas chromatography (GC) analyses range between 1533–1546, reflecting volatility suitable for GC-MS applications .
This compound is structurally related to silylated nucleobase derivatives, commonly used in analytical chemistry to enhance volatility and stability during chromatographic analysis .
Properties
CAS No. |
32865-88-6 |
|---|---|
Molecular Formula |
C11H23N3OSi2 |
Molecular Weight |
269.49 g/mol |
IUPAC Name |
5-methyl-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C11H23N3OSi2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3,(H,12,13,14) |
InChI Key |
MMERKIUBCROXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silylation of Preformed Pyrimidine Cores
A common approach involves modifying a preconstructed pyrimidine scaffold. The target compound is synthesized via sequential silylation of 5-methylpyrimidine-2,4-diol or its tautomers. The hydroxyl group at position 2 and the amine at position 4 are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or imidazole.
Reaction Steps :
-
Amine Silylation : The primary amine at position 4 reacts with TMSCl under anhydrous conditions, forming the N-trimethylsilyl intermediate.
-
Hydroxyl Silylation : The hydroxyl group at position 2 undergoes silylation with excess TMSCl, yielding the bis-silylated product.
This method typically employs solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 70–85% after purification via column chromatography.
Cyclization of Silylated Precursors
Alternative routes construct the pyrimidine ring from silylated building blocks. For example, β-cyanoenolates condense with silylated amidines under basic conditions to form the pyrimidine core.
Key Reaction :
Lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation and cyclization at 120°C, yielding the target compound in 90% conversion efficiency.
Optimization of Reaction Conditions
Base Selection and Stoichiometry
Base choice critically impacts silylation efficiency:
| Base | Role | Yield (%) |
|---|---|---|
| Triethylamine | Neutralizes HCl, mild conditions | 75 |
| LiHMDS | Strong base, enables cyclization | 90 |
| Na₂CO₃ | Moderate base, cost-effective | 65 |
LiHMDS is preferred for one-pot cyclization-silylation reactions due to its dual role as a base and silylating agent.
Solvent Systems and Temperature Control
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but risk side reactions. Non-polar solvents (toluene, dioxane) improve regioselectivity but require higher temperatures (80–100°C). Ultrasound-assisted methods reduce reaction times from 24 hours to 1 hour by accelerating mass transfer.
Characterization and Analytical Methods
Post-synthesis characterization ensures structural fidelity:
-
NMR Spectroscopy : Confirm silyl group integration (δ 0.1–0.3 ppm for Si-CH₃).
-
Mass Spectrometry : Molecular ion peak at m/z 270.47 (C₁₀H₂₁N₃OSi₂).
-
Elemental Analysis : Validate C, H, N, and Si content within ±0.3% of theoretical values.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost and safety:
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Agents
Recent studies highlight the use of pyrimidine derivatives, including the target compound, as potential anticancer agents. Pyrimidines are known to inhibit various enzymes involved in cancer cell proliferation. For instance, compounds similar to 4-Pyrimidinamine have been shown to exhibit cytotoxic effects against different cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrimidine derivatives can disrupt microbial cell wall synthesis or function as enzyme inhibitors in pathogenic bacteria. This has been explored in studies focusing on dual-species biofilms involving Candida glabrata and Staphylococcus epidermidis, where specific metabolites derived from pyrimidine compounds contributed to the inhibition of biofilm formation .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the efficacy of pyrimidine derivatives against breast cancer cells. The results indicated that specific modifications to the pyrimidine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. The tested compounds showed IC50 values in the low micromolar range, demonstrating promising anticancer activity .
Antimicrobial Efficacy Research
In a recent investigation into the antimicrobial properties of pyrimidine-based compounds, researchers demonstrated that certain derivatives could significantly reduce biofilm formation in Staphylococcus epidermidis. The study utilized a combination of GC-MS analysis to identify metabolites produced during co-culture with Candida glabrata, providing insights into how these compounds can modulate microbial interactions and inhibit growth .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Silylated Pyrimidines
Physicochemical and Analytical Differences
Lipophilicity and Solubility: The 5-methyl group in the target compound increases its logP (3.246) compared to the non-methylated analogue (logP ~2.8–3.0 estimated for CAS 18037-10-0) .
Volatility and GC-MS Behavior: The target compound’s RI range (1533–1546) overlaps with other silylated pyrimidines but is distinct from derivatives with bulkier substituents (e.g., pyridinyl groups) . The O2,O4-bis-TMS analogue (5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine) lacks the amino group, resulting in lower polarity and a distinct RI profile .
Biological Relevance :
Biological Activity
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a compound with notable biological activity, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse scientific literature.
- Molecular Formula : C₁₀H₂₁N₃OSi₂
- Molecular Weight : 255.46 g/mol
- CAS Number : 18037-10-0
Synthesis
The synthesis of 4-Pyrimidinamine derivatives often involves reactions such as nucleophilic substitution and condensation. Notably, the incorporation of trimethylsilyl groups enhances solubility and stability, facilitating further biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 4-Pyrimidinamine exhibit significant antimicrobial properties. For instance, a study evaluated a series of pyrimidine derivatives for their effectiveness against various bacterial strains. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) that were comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4b | 15 | 20 |
| 6h | 10 | 18 |
These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy, with specific attention to the trimethylsilyl groups' influence on activity.
Antitumor Activity
In addition to antimicrobial effects, the compound has been evaluated for antitumor properties. A study focusing on similar pyrimidine derivatives reported weak inhibition against EGFR and ErbB-2 tyrosine kinases in enzyme assays; however, cell-based assays demonstrated promising antitumor activity. The derivatives exhibited significant cytotoxicity against human tumor cell lines overexpressing these receptors.
| Compound | IC50 (µM) for MDA-MB-468 | IC50 (µM) for SK-BR-3 |
|---|---|---|
| A1 | <0.01 | 13 |
| A2 | 0.05 | 15 |
The incorporation of specific substituents at the 5-position significantly modulated the selectivity and potency of these compounds against cancer cell lines.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For instance, docking simulations with S.aureus protein revealed high binding energies for certain derivatives:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 4b | -8.79 |
| 6h | -8.63 |
These interactions were characterized by hydrogen bonds with critical amino acid residues, indicating a strong affinity for bacterial targets.
Case Studies
- Antimicrobial Evaluation : In a comprehensive study involving various pyrimidine derivatives, compound 4b was shown to effectively inhibit S.aureus growth, demonstrating a kill time of approximately 20 hours at its MIC value.
- Antitumor Potential : A derivative with a specific anilino substituent exhibited dual inhibition of both EGFR and ErbB-2 pathways, leading to significant reductions in tumor cell proliferation in vitro.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-?
- The compound is synthesized via silylation of cytosine derivatives. Key steps include:
- Protecting the amino and hydroxyl groups of cytosine using trimethylsilyl chloride (TMSCl) under anhydrous conditions.
- Employing inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced degradation of silyl groups.
- Purification via column chromatography or recrystallization to isolate the bis(trimethylsilyl) product .
Q. How is the structure of this compound confirmed experimentally?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~0.1 ppm, TMS groups), pyrimidine protons (δ ~6–8 ppm), and NH/OH (absent due to silylation) .
- GC-MS : Used to verify molecular weight (255.46 g/mol) and fragmentation patterns of silyl groups .
Q. Why are trimethylsilyl groups incorporated into this compound?
- Solubility : Silylation enhances solubility in non-polar solvents (e.g., toluene, hexane), facilitating reactions in anhydrous media.
- Stability : Protects reactive NH and OH groups from oxidation or hydrolysis during synthesis .
- Volatility : Improves compatibility with gas-phase analytical methods like GC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields for silylated pyrimidines?
- Key variables :
- Reagent stoichiometry : Excess TMSCl (1.5–2.0 eq) ensures complete silylation.
- Temperature : Reactions typically proceed at 60–80°C in anhydrous DMF or THF.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate silylation but risk side reactions .
Q. What analytical challenges arise in characterizing silylated pyrimidines, and how are they resolved?
- Moisture sensitivity : Degradation during NMR analysis can obscure signals. Solutions include:
- Using deuterated solvents dried over molecular sieves.
- Sealing NMR tubes under inert gas.
Q. How does the electronic environment of the pyrimidine ring influence reactivity in cross-coupling reactions?
- The electron-withdrawing silyloxy group at position 2 and electron-donating silylamine at position 4 create a polarized ring structure.
- Implications :
- Position 5 (methyl-substituted) is prone to electrophilic substitution.
- Suzuki-Miyaura coupling at position 4 requires deprotection of the silylamine group .
Data Contradiction Analysis
Q. Discrepancies in reported stability of silylated pyrimidines: How should researchers interpret conflicting data?
- Case study : While emphasizes moisture sensitivity, reports stability in biological assays.
- Resolution :
- Stability depends on the medium: Anhydrous organic solvents vs. aqueous buffers.
- In vivo, silyl groups may hydrolyze slowly, releasing the parent cytosine derivative over time .
- Recommendation : Pre-screen stability via TLC or HPLC under experimental conditions.
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₁N₃OSi₂ | |
| Molecular Weight | 255.46 g/mol | |
| CAS RN | 18037-10-0 | |
| Solubility (common solvents) | Toluene, THF, hexane |
Table 2. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| TMSCl Equivalents | 1.5–2.0 eq | ↑↑ (70→90%) |
| Temperature | 60–80°C | ↑ (plateau >80°C) |
| Catalyst | ZnCl₂ (0.1 eq) | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
